DTPA forms monolayers on a polycrystalline gold electrode through a self-assembly process. These self-assembled monolayers, known as gold 3,3'-dithiodipropionic acid self-assembled monolayer modified electrodes, are used in various studies related to electron transfer and surface plasmon resonance [].
DTPA serves as a precursor substrate in the synthesis of polythioesters containing 3-mercaptopropionic acid. These polythioesters are polymers with interesting properties and potential applications in drug delivery and material science [].
DTPA can be used as a primary carbon supplement in the culture medium for specific bacterial strains. For instance, research has shown its effectiveness in supporting the growth of a novel betaproteobacterium strain, DPN7 [].
3,3'-Dithiodipropionic acid is a sulfur-containing organic compound with the molecular formula C6H10O4S2 and a molecular weight of 210.27 g/mol. It appears as a white to pale yellow crystalline powder and is known for its high reactivity and ability to form self-assembled monolayers on gold electrodes. This compound is also recognized by various synonyms including dithiobispropanoic acid and bis(2-carboxyethyl) disulfide .
The compound features two carboxylic acid groups and a disulfide bond, which contribute to its unique chemical properties. It is utilized in various chemical applications, particularly in the synthesis of polythioesters and as a capping agent for nanoparticles .
The synthesis of 3,3'-dithiodipropionic acid typically involves the following methods:
3,3'-Dithiodipropionic acid has several applications across various fields:
Studies have shown that 3,3'-dithiodipropionic acid interacts with various biological systems. For instance, it has been reported to influence microbial metabolism and growth rates when used in culture media. Additionally, its reactive nature allows it to engage in redox reactions with other biological molecules, potentially affecting cellular processes .
Several compounds share structural similarities with 3,3'-dithiodipropionic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Carboxyethyl disulfide | C4H6O4S2 | Contains similar disulfide linkage; used in organic synthesis. |
3-Mercaptopropionic acid | C3H6O2S | Contains a thiol group; used in polymer chemistry. |
Dithioerythritol | C4H10O4S2 | Similar structure; commonly used as a reducing agent in biochemistry. |
3,3'-Dithiodipropionate | C6H8O4S2 | A related compound that lacks one carboxylic acid group; used similarly in nanotechnology. |
What sets 3,3'-dithiodipropionic acid apart from these similar compounds is its dual carboxylic acid functionality combined with a disulfide bond. This unique structure allows it to participate in diverse
Irritant